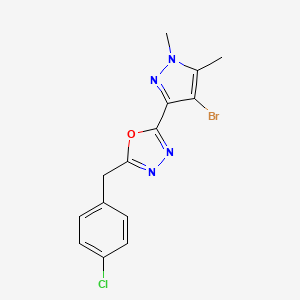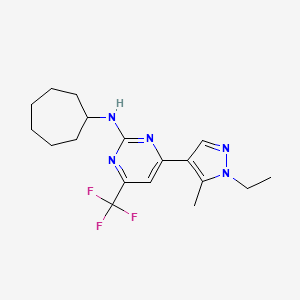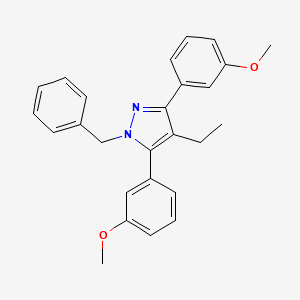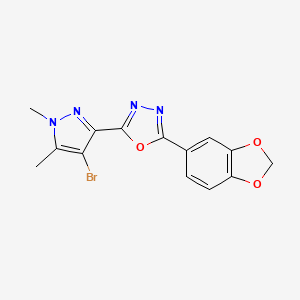![molecular formula C15H14F2N2O3S B10938193 (5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10938193.png)
(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxy group, and a methoxybenzylidene moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate cyclopropyl and benzylidene precursors, followed by the introduction of the difluoromethoxy and methoxy groups through specific reactions. The final step often involves the formation of the imidazol-4-one ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy and cyclopropyl groups but differs in its overall structure and functional groups.
(5Z)-3-[4-(difluoromethoxy)phenyl]-5-(2-furylmethylene)-2-thioxoimidazolidin-4-one: This compound has a similar imidazol-4-one core but with different substituents.
Uniqueness
(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H14F2N2O3S |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(5Z)-3-cyclopropyl-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H14F2N2O3S/c1-21-12-7-8(2-5-11(12)22-14(16)17)6-10-13(20)19(9-3-4-9)15(23)18-10/h2,5-7,9,14H,3-4H2,1H3,(H,18,23)/b10-6- |
InChI Key |
FUSSXJCMZAZTGD-POHAHGRESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CC3)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CC3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10938121.png)
![Azepan-1-yl[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B10938132.png)

![4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole](/img/structure/B10938147.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B10938156.png)

![[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10938161.png)
![N-(2,4-dimethylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10938172.png)

![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10938180.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10938188.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10938192.png)
